Chlorhexidine diacetate hydrate

Description

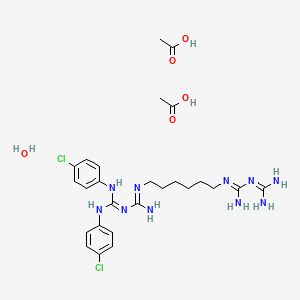

Chemical Composition and Structural Analysis of Chlorhexidine Diacetate Hydrate

Molecular Structure and Crystallographic Properties

This compound (CAS 56-95-1) is a complex organic compound with the molecular formula $$ \text{C}{26}\text{H}{38}\text{Cl}{2}\text{N}{10}\text{O}{4} \cdot \text{H}2\text{O} $$, yielding a molecular weight of 625.55 g/mol. The structure consists of a hexamethylene bridge connecting two symmetric chlorophenyl biguanide groups, each functionalized with acetate moieties. The hydration state introduces a water molecule into the crystalline lattice, influencing its stability and solubility.

Crystallographic studies reveal that the compound adopts a liquid crystalline structure under specific preparative conditions, which enhances its thermodynamic stability. The presence of the hydrate form modifies intermolecular interactions, leading to a denser packing arrangement compared to anhydrous variants. This structural feature is critical for its sustained release in polymer matrices, as demonstrated in dental resin applications.

Table 1: Key Structural Properties of this compound

Spectroscopic Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR analysis of this compound identifies characteristic vibrational modes associated with its functional groups. The spectrum exhibits strong absorption bands at 3300 cm$$^{-1}$$ (N–H stretching), 1650 cm$$^{-1}$$ (C=N stretching in biguanide), and 1720 cm$$^{-1}$$ (C=O stretching in acetate). The presence of water is confirmed by a broad O–H stretch near 3500 cm$$^{-1}$$, consistent with its hydrate form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for the hydrate form is limited in the provided sources, the anhydrous chlorhexidine diacetate structure suggests distinct proton environments. The hexamethylene bridge protons resonate at δ 1.4–1.6 ppm, while aromatic protons from the chlorophenyl groups appear at δ 7.2–7.4 ppm. Acetate methyl groups are observed near δ 2.1 ppm.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) of this compound reveals a molecular ion peak at m/z 504, corresponding to the dehydrated form $$ \text{C}{22}\text{H}{30}\text{Cl}{2}\text{N}{10} $$. Fragmentation patterns include prominent peaks at m/z 152 (base peak, chlorophenyl biguanide fragment) and m/z 125 (hexamethylene bridge cleavage).

Table 2: Key Mass Spectrometry Peaks

| m/z | Relative Intensity (%) | Assignment |

|---|---|---|

| 152 | 100.0 | Chlorophenyl biguanide |

| 125 | 33.9 | Hexamethylene fragment |

| 127 | 30.2 | Acetate-related fragment |

| 153 | 12.8 | Biguanide decomposition |

Hydration State Variability and Thermodynamic Stability

The hydration state of chlorhexidine diacetate significantly impacts its physicochemical behavior. Thermogravimetric analysis (TGA) shows a weight loss of ~3% at 100°C, attributed to the release of the hydrate water molecule. This dehydration process is reversible under humid conditions, restoring the crystalline lattice’s integrity.

The compound’s thermodynamic stability is enhanced in its hydrated form, with a melting point elevation of 5–7°C compared to the anhydrous form. This stability is critical in pharmaceutical formulations, where controlled release from polymer matrices (e.g., UDMA-HEMA resins) depends on maintaining hydration during storage.

Properties

IUPAC Name |

acetic acid;2-[N'-[6-[[amino-(diaminomethylideneamino)methylidene]amino]hexyl]carbamimidoyl]-1,3-bis(4-chlorophenyl)guanidine;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30Cl2N10.2C2H4O2.H2O/c23-15-5-9-17(10-6-15)31-22(32-18-11-7-16(24)8-12-18)34-21(28)30-14-4-2-1-3-13-29-20(27)33-19(25)26;2*1-2(3)4;/h5-12H,1-4,13-14H2,(H6,25,26,27,29,33)(H4,28,30,31,32,34);2*1H3,(H,3,4);1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIFIDZGAQWOLAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)N)N)NC2=CC=C(C=C2)Cl)Cl.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40Cl2N10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

643.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Formation of 1,6-Hexamethylenebis(dicyandiamide) Intermediate

Hexamethylenediamine (I) is first converted to its dihydrochloride salt using hydrochloric acid. This intermediate reacts with sodium dicyanamide (II) in refluxing butanol at temperatures exceeding 110°C. Triethylamine is added to maintain a pH of ~9, enhancing yield.

Step 2: Reaction with 4-Chloroaniline

Intermediate III undergoes condensation with 4-chloroaniline (IV) in ethanol, isopropanol, or 2-ethoxyethanol under reflux. The reaction produces chlorhexidine base, which is isolated via hot aqueous NaOH treatment to remove impurities.

Table 1: Reaction Conditions for Chlorhexidine Base Synthesis

| Parameter | Step 1 | Step 2 |

|---|---|---|

| Solvent | Butanol | Ethanol |

| Temperature (°C) | 110–120 | 78–85 |

| Catalyst/Additive | Triethylamine | None |

| Yield | 70–85% | 60–75% |

| Purification | Filtration | NaOH wash |

Formation of Chlorhexidine Diacetate Salt

The chlorhexidine base is converted to its diacetate salt by reacting with acetic acid. This step ensures enhanced solubility and stability compared to the free base.

Acetic Acid Neutralization

A stoichiometric ratio of chlorhexidine base to acetic acid (1:2) is maintained. The reaction occurs in aqueous or alcoholic media, with the diacetate salt precipitating upon cooling.

Hydrate Formation

The diacetate salt naturally crystallizes as a hydrate. Methanol recrystallization is employed to obtain the monohydrate form, though yields may decrease due to solvent losses.

Table 2: Salt Formation Parameters

| Parameter | Value |

|---|---|

| Molar Ratio (Base:Acid) | 1:2 |

| Solvent | Ethanol/Water |

| Temperature (°C) | 25–30 |

| Crystallization Solvent | Methanol |

| Hydrate Form | Monohydrate |

Purification and Crystallization Methods

Recrystallization from Methanol

This compound is purified via recrystallization from methanol, yielding colorless needles. However, this method reduces yields by 15–20% due to solvent retention.

Filtration and Washing

Post-crystallization, the product is filtered and washed with ethanol, chloroform, and ether to remove residual acetic acid and by-products.

Table 3: Purity Assessment of Recrystallized Product

| Impurity | Concentration (ppm) |

|---|---|

| p-Chloroaniline | <50 |

| Unreacted Intermediate | <100 |

| Solvent Residues | <200 |

Preparation of Solutions and Formulations

This compound is solubilized in aqueous or alcoholic vehicles for end-use applications.

Aqueous Solutions

Dissolution in water (19 mg/mL at 25°C) produces stable solutions at pH 5–8. Autoclaving at 121°C for 15 minutes is feasible for concentrations <10 mg/mL, though prolonged heating induces hydrolysis to p-chloroaniline.

Ethanol-Based Solutions

The compound exhibits higher solubility in ethanol (1:15 w/v), enabling antiseptic formulations. Ethanol solutions (1% w/v) are used in dental adhesives, with pH adjusted to 7.5–9.1 for compatibility.

Table 4: Solubility in Common Solvents

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 19 |

| Ethanol | 67 |

| Propylene Glycol | 45 |

| Glycerol | 30 |

| Condition | Degradation Rate (%/month) |

|---|---|

| 25°C, pH 7 | 0.5 |

| 40°C, pH 7 | 2.0 |

| 25°C, pH 9 | 5.5 |

| Light Exposure (500 lux) | 3.2 |

Chemical Reactions Analysis

Types of Reactions: Chlorhexidine diacetate hydrate primarily undergoes substitution reactions due to the presence of reactive biguanide groups. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines.

Oxidation Reactions: Strong oxidizing agents like hydrogen peroxide can oxidize this compound.

Reduction Reactions: Reducing agents such as sodium borohydride can reduce the compound under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of chlorhexidine, while oxidation and reduction reactions can modify the biguanide groups.

Scientific Research Applications

Antimicrobial Activity

Mechanism of Action

Chlorhexidine diacetate exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism primarily involves disrupting bacterial cell membranes, leading to increased permeability and cell lysis. This action is attributed to its ability to bind to negatively charged components of the bacterial membrane, destabilizing it and causing leakage of cellular contents .

Research Findings

Recent studies have demonstrated that chlorhexidine diacetate can significantly reduce bacterial growth and viability. For instance, a study reported that treatment with 32 µg/ml of chlorhexidine led to a substantial decrease in colony-forming units (CFUs) of Acinetobacter baumannii, indicating its potential use in hospital settings to control infections caused by this pathogen .

Dental Applications

Preservation of Resin-Dentin Bonds

Chlorhexidine diacetate is investigated for its role in enhancing the longevity of resin-dentin bonds in restorative dentistry. Studies have shown that incorporating chlorhexidine into dental adhesives can inhibit collagenolytic activity, thereby preserving the integrity of the bond over time .

Case Study

In a comparative study, 1% chlorhexidine diacetate was used alongside ethanol in bonding procedures. The results indicated no significant improvement in bond stability after 15 months compared to controls, suggesting that while chlorhexidine has antibacterial properties, its effectiveness in enhancing bond longevity may vary depending on the formulation .

Applications in Material Science

Stabilization of Chromatography Resins

Chlorhexidine diacetate hydrate has been utilized to prevent microbial growth in chromatography resins, particularly those based on cross-linked dextran. At a concentration of 0.002%, it effectively maintains the integrity of these materials during storage and use .

Compatibility with Other Materials

The compound's solubility in various solvents (including water and ethanol) allows for versatile applications in preparing solutions for different experimental setups. However, it is crucial to maintain pH levels between 5 and 8 to ensure stability .

Veterinary Medicine

Chlorhexidine diacetate is also employed in veterinary practices, particularly for controlling mastitis-causing bacteria in dairy cattle. It is used as a teat disinfectant before and after milking, demonstrating effectiveness against pathogens such as Streptococcus agalactiae and Staphylococcus aureus associated with mastitis infections .

Summary Table: Applications of this compound

Mechanism of Action

Chlorhexidine diacetate hydrate exerts its antimicrobial effects by disrupting the cell membrane of bacteria. The biguanide groups in the compound interact with the phospholipids in the bacterial cell membrane, leading to increased permeability and leakage of cellular contents. This ultimately results in cell death. The compound is effective against a wide range of microorganisms, including bacteria, fungi, and viruses.

Comparison with Similar Compounds

Chlorhexidine Digluconate

Chemical Properties :

| Property | Chlorhexidine Diacetate Hydrate | Chlorhexidine Digluconate |

|---|---|---|

| Water Solubility | 2% w/v | 50% w/v |

| pH Stability Range | 5–8 | 5–8 |

| Common Formulations | Powder for dental cements | Aqueous solutions (e.g., mouthwashes) |

- Antimicrobial Efficacy : Both exhibit broad-spectrum activity, but digluconate’s higher solubility makes it preferable for liquid formulations .

- Applications: Diacetate is incorporated into dental powder formulations (e.g., glass-ionomer cements) due to lower solubility, while digluconate is used in mouthwashes and topical solutions .

β-Lactam Antibiotics (e.g., Ampicillin, Oxacillin)

Synergy and Antagonism :

- Chlorhexidine diacetate combined with β-lactams (e.g., ampicillin) showed antagonism in unreacted mixtures (FICI > 3), requiring higher MICs (e.g., 19 µM for oxacillin vs. 2 µM for ampicillin) .

- When synthesized into ion-paired GUMBOS (Group of Uniform Materials Based on Organic Salts), synergy (FICI < 0.5) and 4× higher intestinal permeability were observed compared to diacetate alone .

MIC Values Against S. aureus 29523 :

| Compound | MIC (µM) |

|---|---|

| Chlorhexidine Diacetate | 9.39 |

| Ampicillin GUMBOS | 2.0 |

| Oxacillin GUMBOS | 19.0 |

Triclosan

Dental Materials

Wound Dressings

- Chitosan-Hyaluronic Acid Dressings : Diacetate-loaded dressings show sustained release, antioxidant activity, and efficacy against C. albicans .

Biological Activity

Chlorhexidine diacetate hydrate is a cationic bisbiguanide compound with significant biological activity, primarily recognized for its broad-spectrum antimicrobial properties. This article explores its biological activity, mechanisms of action, applications in various fields, and relevant case studies.

- Molecular Formula : C22H30Cl2N10.2C2H4O2.xH2O

- Molecular Weight : 625.55 g/mol

- Melting Point : 153-157°C

- Solubility : Soluble in water, stability optimal at pH 5-8.

Chlorhexidine diacetate functions through multiple mechanisms:

- Membrane Disruption : It binds to negatively charged components of bacterial cell walls, leading to cytoplasmic leakage at low concentrations and cell lysis at higher concentrations .

- Broad Spectrum Activity : Effective against Gram-positive and Gram-negative bacteria, fungi, and some viruses, making it a versatile antimicrobial agent .

- Bactericidal and Bacteriostatic Effects : Depending on concentration, it can kill bacteria or inhibit their growth .

Applications

This compound is utilized in various medical and dental applications:

- Antiseptic : Commonly used for skin disinfection prior to surgical procedures.

- Oral Hygiene : Active ingredient in mouthwashes for plaque control.

- Wound Care : Employed in formulations for treating and preventing infections in wounds.

- Ophthalmic Solutions : Used as a preservative in eye drops .

1. Efficacy in Surgical Settings

A study involving 180 male mice assessed the impact of chlorhexidine gluconate (similar compound) on postoperative infections. Results indicated that mice treated with a 0.05% solution had significantly lower rates of intra-abdominal abscesses compared to controls (P = 0.0113) .

2. Antimicrobial Effectiveness

Research highlighted that chlorhexidine diacetate demonstrated superior antimicrobial activity compared to traditional antiseptics like povidone-iodine, showcasing a quicker kill rate against a variety of pathogens .

3. Dental Applications

In dental research, chlorhexidine diacetate was tested for its ability to enhance the stability of resin-dentin bonds. It was found that incorporating this compound could inhibit the collagenolytic activity of enzymes that degrade adhesive interfaces over time .

Toxicological Profile

While chlorhexidine diacetate is generally safe when used appropriately, certain adverse effects have been documented:

- Skin Irritation : Mild irritation has been observed following repeated exposure.

- Ocular Irritation : High concentrations can cause severe irritation or damage to the eyes in animal studies .

- Respiratory Issues : Cases of allergic reactions have been reported in individuals exposed to aerosolized forms .

Comparative Table of Antimicrobial Agents

| Agent | Spectrum | Mechanism | Common Uses |

|---|---|---|---|

| Chlorhexidine Diacetate | Broad (Gram+/Gram-) | Membrane disruption | Antiseptic, dental products |

| Povidone-Iodine | Broad | Oxidative damage | Skin antiseptic |

| Alcohol | Broad | Protein denaturation | Hand sanitizers |

Q & A

Basic Research Questions

Q. How should researchers prepare stable aqueous solutions of chlorhexidine diacetate hydrate for in vitro antimicrobial studies?

- Methodological Answer : To ensure stability, dissolve this compound in water at room temperature, maintaining a pH between 5–7. Avoid heating above 70°C, as decomposition occurs, releasing p-chloraniline . For sterilization, filter solutions ≤10 mg/mL through a 0.22 µm membrane, discarding the first 10 mL of filtrate to account for adsorption losses. Higher concentrations may require aseptic preparation due to insoluble residue formation during autoclaving (115–123°C) .

Q. What factors influence the selection of chlorhexidine salts (e.g., diacetate vs. digluconate) in experimental design?

- Methodological Answer : Acetate and gluconate salts are interchangeable at concentrations <2% for antimicrobial efficacy . However, diacetate is preferred for ethanol-based formulations due to higher solubility (50 mg/mL in ethanol vs. gluconate’s lower solubility) . Note that gluconate salts may alter pH in aqueous systems (e.g., ethanol solutions reach pH 9.1) , which could affect drug interactions or material compatibility.

Q. How can researchers standardize in vitro testing of chlorhexidine’s antifungal/antibacterial efficacy across different polymer matrices?

- Methodological Answer : Use a matrix-specific approach:

- For polymethyl methacrylate (PMMA), incorporate chlorhexidine at 0.5–2.0% (w/w) and measure microbial inhibition via agar diffusion assays. Note that higher concentrations (2.0%) may marginally reduce polymer integrity (e.g., 88.6% retention in VIPI® resin) .

- For chitosan-based dressings, combine with hyaluronic acid to modulate drug release kinetics while maintaining mechanical resilience .

Advanced Research Questions

Q. What methodologies are effective for achieving controlled release of chlorhexidine diacetate from polymeric systems?

- Methodological Answer :

- Supercritical Fluid (SCF) Processing : Impregnate chlorhexidine into poly(ethylmethacrylate)/tetrahydrofurfurylmethacrylate (PEM/THFM) using SCF foaming. This reduces crystallinity via hydrogen bonding, accelerating release rates by 7× compared to conventional methods .

- Freeze-Dried Matrices : Use chitosan-hyaluronic acid blends to create porous dressings. Dynamic hydration and rheological testing confirm sustained release over 24h, with MPC-based matrices showing optimal elasticity .

Q. How can conflicting data on chlorhexidine’s micelle formation and colloidal behavior be resolved in formulation studies?

- Methodological Answer : Discrepancies arise from concentration-dependent aggregation. At 0.01% (w/v, CMC), micelles form in aqueous solutions, but ethanol or glycerol disrupt this process . Use dynamic light scattering (DLS) to characterize micelle size and critical micelle concentration (CMC) under varying solvents and pH. Cross-reference with fluorescence probe techniques (e.g., pyrene assays) to validate aggregation behavior .

Q. What mechanisms underlie bacterial resistance to chlorhexidine, and how can they be mitigated in long-term applications?

- Methodological Answer : Resistance in Bacillus subtilis spores involves altered membrane permeability and efflux pumps . To counteract:

- Combine chlorhexidine with EDTA to chelate divalent cations, disrupting membrane integrity .

- Use sequential dosing with antibiotics (e.g., vancomycin) to prevent cross-resistance .

- Monitor resistance via minimum inhibitory concentration (MIC) assays and genomic analysis of qacA/B efflux genes .

Q. How does chlorhexidine diacetate interact with environmental matrices, and what are its ecotoxicological implications?

- Methodological Answer : Chlorhexidine diacetate is highly water-soluble (19 g/L at 20°C) but decomposes thermally (>70°C) and via microbial action in soil . Assess environmental persistence using OECD 301B biodegradation tests. Ecotoxicity studies show high toxicity to aquatic invertebrates (LC50 <1 mg/L) but low avian toxicity. For risk mitigation, limit effluent discharge from lab settings and use biodegradable carriers in formulations .

Q. What impact does chlorhexidine incorporation have on the mechanical properties of dental or biomedical polymers?

- Methodological Answer : At 2.0% (w/w), chlorhexidine reduces flexural strength in acrylic resins by 2–3% due to plasticization . Characterize using three-point bending tests (ISO 20795-1) and SEM to visualize surface porosity. Optimize by blending with reinforcing agents (e.g., silica nanoparticles) or using lower drug loads (0.5–1.0%) .

Data Contradiction Analysis

- Micelle Formation Debate : While Attwood & Natarajan (1980) reported micelle formation at 0.01% (w/v) , Heard & Ashworth (1968) observed no aggregation in macromolecular solutions . Resolution lies in solvent selection: micelles form in pure water but are inhibited by organic solvents (e.g., ethanol) or polymers (e.g., dextran) .

- Salt Interchangeability : states acetate and gluconate salts are interchangeable below 2%, but gluconate’s higher pH in ethanol (9.1 vs. 7.5 for acetate) may affect drug-polymer interactions . Validate compatibility via pH-adjusted stability studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.